N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis(dicyclohexylammonium) Salt(Mixture of Diastereomers)
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Overview
Description
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt typically involves the acetylation of S-(2-Carboxypropyl)glutathione. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt involves its interaction with cellular thiol groups. It can modulate redox reactions within cells, influencing various metabolic pathways. The compound targets enzymes involved in oxidative stress responses, thereby exerting its effects on cellular health .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-carboxypropyl)-L-cysteine: A closely related compound with similar metabolic pathways.
S-(2-Carboxypropyl)glutathione: The precursor to N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt.
N-Acetylcysteine: Another acetylated thiol compound with antioxidant properties.
Uniqueness
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is unique due to its specific acetylation pattern and its ability to form stable bis(dicyclohexylammonium) salts. This stability enhances its utility in various applications, particularly in analytical and medicinal chemistry .
Properties
Molecular Formula |
C21H38N2O5S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1 |
InChI Key |
ONFHBFMBJFROJS-IAFXWLLWSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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